molecular formula C20H23N5OS B13801800 Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- CAS No. 61049-90-9

Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-

Cat. No.: B13801800
CAS No.: 61049-90-9
M. Wt: 381.5 g/mol
InChI Key: FOVVNVHNNGUMFG-UHFFFAOYSA-N
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Description

Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- is a complex organic compound that features a thiadiazole ring, an azo group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic conditions.

    Azo Coupling Reaction: The azo group is introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.

    Attachment of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-: is similar to other azo compounds and thiadiazole derivatives, such as:

Uniqueness

    Unique Structural Features: The combination of the thiadiazole ring, azo group, and ethanol moiety makes this compound unique.

    Distinct Properties: Its specific chemical and physical properties, such as solubility, stability, and reactivity, distinguish it from other similar compounds.

Properties

CAS No.

61049-90-9

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[N-butyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C20H23N5OS/c1-2-3-13-25(14-15-26)18-11-9-17(10-12-18)22-23-20-21-19(24-27-20)16-7-5-4-6-8-16/h4-12,26H,2-3,13-15H2,1H3

InChI Key

FOVVNVHNNGUMFG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

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